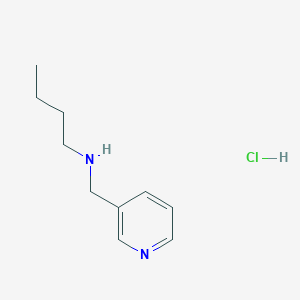

N-(3-Pyridinylmethyl)-1-butanamine hydrochloride

描述

属性

IUPAC Name |

N-(pyridin-3-ylmethyl)butan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2.ClH/c1-2-3-6-11-8-10-5-4-7-12-9-10;/h4-5,7,9,11H,2-3,6,8H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKPSIKOXJLAHFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCC1=CN=CC=C1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Pyridinylmethyl)-1-butanamine hydrochloride typically involves the reaction of 3-pyridinemethanol with 1-butanamine under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and the hydrochloride salt is formed by the addition of hydrochloric acid .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

化学反应分析

Types of Reactions

N-(3-Pyridinylmethyl)-1-butanamine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Piperidine derivatives.

Substitution: Various substituted pyridine derivatives.

科学研究应用

N-(3-Pyridinylmethyl)-1-butanamine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals targeting neurological disorders.

Industry: The compound is used in the development of new materials with specific properties, such as catalysts and polymers

作用机制

The mechanism of action of N-(3-Pyridinylmethyl)-1-butanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues

N-(4-Methylbenzyl)-1-butanamine Hydrochloride

- Structure : Substitution of the 3-pyridinylmethyl group with a 4-methylbenzyl group.

- This may lower affinity for targets like mGluRs that rely on pyridine-mediated binding .

- Applications : Primarily used as an intermediate in organic synthesis .

N-(2-Phenoxyethyl)-1-butanamine Hydrochloride

- Structure: Replaces the pyridinylmethyl group with a phenoxyethyl chain.

LY487379 (mGluR2 Positive Allosteric Modulator)

- Structure : Contains a 3-pyridinylmethyl group but with additional sulfonamide and trifluoromethyl substituents.

- Key Differences : The extended sulfonamide moiety enhances selectivity for mGluR2 over mGluR3, a feature absent in the simpler N-(3-pyridinylmethyl)-1-butanamine hydrochloride .

- Pharmacology : Demonstrates potent modulation of glutamate signaling, validated in preclinical pain and schizophrenia models .

Pharmacological Analogues

Dronedarone Hydrochloride

- Structure: Shares a 1-butanamine hydrochloride backbone but includes benzofuran and phenoxypropyl groups.

- Key Differences : The complex heterocyclic structure enables multi-ion channel blockade (e.g., potassium, sodium), whereas this compound lacks such functional diversity .

- Applications : Approved for atrial fibrillation due to antiarrhythmic properties .

Pyrinuron (N-(4-Nitrophenyl)-N'-(3-pyridinylmethyl)urea)

- Structure : Features a urea bridge linking 3-pyridinylmethyl and 4-nitrophenyl groups.

- Key Differences : The urea moiety confers pesticidal activity, but toxicity (e.g., diabetes induction in animals) led to its discontinuation, highlighting the impact of structural modifications on safety profiles .

Comparative Data Table

Research and Therapeutic Potential

The 3-pyridinylmethyl group in this compound may position it as a candidate for neurological drug development, particularly given the success of LY487379 in targeting mGluR2 . However, its simpler structure compared to LY487379 might limit subtype selectivity, necessitating further structural optimization.

生物活性

Overview

N-(3-Pyridinylmethyl)-1-butanamine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article outlines its synthesis, biological mechanisms, and therapeutic implications based on recent research findings.

Chemical Structure and Synthesis

This compound features a pyridine ring attached to a butanamine backbone. The synthesis typically involves the reaction of 3-pyridinylmethanol with butanamine under controlled conditions to yield the hydrochloride salt form, which enhances solubility and stability for biological studies.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It is believed to modulate receptor activities and influence signaling pathways through:

- Receptor Binding : The compound may bind to specific receptors, altering their conformation and activity.

- Enzyme Inhibition : It has been reported to inhibit certain enzymes involved in metabolic pathways, which can lead to therapeutic effects in various diseases.

Therapeutic Potential

Research has indicated that this compound could have applications in treating conditions such as:

- Neurological Disorders : Its ability to interact with neurotransmitter systems suggests potential use in conditions like depression or anxiety.

- Cardiovascular Health : Some studies indicate that it may help regulate blood pressure through vasodilation mechanisms.

Case Studies

- Neurological Applications : A study explored the compound's effects on neurotransmission, demonstrating its capacity to enhance synaptic activity in animal models. This suggests a role in improving cognitive functions or alleviating symptoms of neurodegenerative diseases.

- Cardiovascular Effects : Another investigation reported that this compound could lower blood pressure in hypertensive models, indicating its potential as an antihypertensive agent.

Comparative Analysis

The following table summarizes the biological activities and therapeutic implications of this compound compared to similar compounds:

| Compound Name | Biological Activity | Therapeutic Implications |

|---|---|---|

| N-(3-Pyridinylmethyl)-1-butanamine | Receptor modulation, enzyme inhibition | Neurological disorders, hypertension |

| N-(4-Pyridinylmethyl)-1-butanamine | Similar receptor interactions | Potential anti-inflammatory effects |

| N-(3-Thienylmethyl)-1-butanamine | Enzyme inhibition | Anticancer properties |

常见问题

Q. What synthetic methodologies are recommended for preparing N-(3-Pyridinylmethyl)-1-butanamine hydrochloride with high purity?

- Methodological Answer : A common approach involves reductive amination between 3-pyridinecarboxaldehyde and 1-butanamine, followed by hydrochloric acid salt formation. Key steps include:

- Reacting 3-pyridinecarboxaldehyde with 1-butanamine in a polar aprotic solvent (e.g., methanol) under reflux.

- Reducing the intermediate Schiff base using sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation (H2/Pd-C) .

- Purification via recrystallization from ethanol/ether mixtures to isolate the hydrochloride salt. Monitor purity using NMR (1H, 13C) and HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) .

Q. How can researchers verify the structural integrity and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Confirm the presence of the pyridinylmethyl group (δ 8.2–8.6 ppm for aromatic protons) and butanamine chain (δ 1.4–1.6 ppm for CH2 groups).

- Elemental Analysis : Validate stoichiometry (C10H15N2Cl) with ≤0.4% deviation .

- HPLC : Use a reverse-phase column with UV detection at 254 nm; retention time should align with reference standards .

- Mass Spectrometry (ESI-MS) : Observe [M+H]+ ion at m/z 169.2 (free base) and [M-Cl]+ at m/z 133.1 .

Q. What are the critical safety considerations for handling this compound in laboratory settings?

- Methodological Answer :

- Storage : Store at -20°C in airtight, light-resistant containers under inert gas (e.g., N2) to prevent hygroscopic degradation .

- PPE : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation of powders; work in a fume hood.

- Waste Disposal : Neutralize with 10% acetic acid before disposal as hazardous organic waste .

Advanced Research Questions

Q. How does the stability of this compound vary under different pH and temperature conditions?

- Methodological Answer :

- pH Stability : Conduct accelerated degradation studies in buffers (pH 1–13) at 37°C. Monitor via HPLC for decomposition products (e.g., free pyridine or butanamine).

- Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures. The hydrochloride salt typically degrades above 200°C .

Q. What pharmacological targets or receptor-binding assays are relevant for studying this compound?

- Methodological Answer :

- GPCR Screening : Prioritize assays for adrenergic or histaminergic receptors due to structural similarities to known ligands (e.g., CBiPES, a GPCR modulator) .

- Ion Channel Interactions : Use patch-clamp electrophysiology to test for activity on voltage-gated Na+/K+ channels, given the amine’s cationic nature .

- Cytokine Modulation : Evaluate inhibition of IL-6 or TNF-α in macrophage cell lines via ELISA, referencing protocols for related pyridinylmethyl amines .

Q. How can researchers resolve discrepancies in analytical data (e.g., conflicting NMR or HPLC results)?

- Methodological Answer :

- Contaminant Identification : Perform LC-MS/MS to detect trace impurities (e.g., unreacted aldehyde or side products).

- Deuterated Solvent Controls : Repeat NMR in DMSO-d6 to rule out solvent interference .

- Cross-Validation : Compare data with independent techniques (e.g., IR spectroscopy for functional groups) .

Data Contradiction Analysis

Q. Why might reported LD50 values for structurally similar compounds vary across studies?

- Methodological Answer :

- Species-Specific Toxicity : Rodent vs. human metabolic pathways can alter metabolite profiles. For example, urea derivatives (e.g., Pyrinuron) show high rat toxicity (LD50 12.3 mg/kg) but may not extrapolate to primates .

- Impurity Effects : Trace synthesis byproducts (e.g., N-alkylated derivatives) can amplify toxicity. Quantify impurities via GC-MS and reassess safety thresholds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。